3-(2-(Trifluoromethyl)pyridin-3-YL)propan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11F3N2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
3-[2-(trifluoromethyl)pyridin-3-yl]propan-1-amine |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)8-7(3-1-5-13)4-2-6-14-8/h2,4,6H,1,3,5,13H2 |
InChI Key |
RPZVXRJSRATLMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)CCCN |
Origin of Product |
United States |
Preparation Methods
One of the most common methods for synthesizing this compound involves the trifluoromethylation of a pyridine precursor followed by the introduction of the propan-1-amine group.
- Trifluoromethyl Reagents: Trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates (e.g., trifluoromethanesulfonic acid).
- Base: A strong base such as potassium carbonate or sodium hydride.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
- Temperature: Typically carried out at elevated temperatures (50°C to 100°C) to facilitate reaction progress.
- The pyridine derivative is treated with the trifluoromethylating agent in the presence of a base.
- The resulting trifluoromethylated pyridine is then reacted with propan-1-amine under suitable conditions, often requiring heating and sometimes additional catalysts.
Nucleophilic Substitution Reaction
Another method involves the nucleophilic substitution reaction between a suitable halogenated pyridine and propan-1-amine.
- Halogenated Pyridine: For example, 2-bromo-3-(trifluoromethyl)pyridine.
- Nucleophile: Propan-1-amine.
- Base: Potassium carbonate or sodium hydroxide.
- Solvent: Dimethylformamide or ethanol.
- The halogenated pyridine is mixed with propan-1-amine and a base in the solvent.
- The mixture is heated to promote nucleophilic attack, leading to the formation of the desired amine product.
Industrial Production Methods
In an industrial context, continuous flow reactors are increasingly used to enhance efficiency and scalability in the production of this compound.
- Improved mixing and heat transfer.
- Enhanced reaction control leading to higher yields.
Sustainability Considerations:
Utilization of green chemistry principles, such as recyclable solvents and catalysts, can minimize waste and environmental impact during manufacturing processes.
The choice of reaction conditions is critical for optimizing yield and purity. Below is a summary table outlining key parameters for different preparation methods:
| Method | Trifluoromethylation | Nucleophilic Substitution |
|---|---|---|
| Reagents | CF₃I, Base | Halogenated Pyridine, Propan-1-amine |
| Solvent | DMF, Acetonitrile | DMF, Ethanol |
| Temperature | 50°C - 100°C | Room temperature - 80°C |
| Yield Optimization | Catalysts may be used | Reaction time adjustment |
Research indicates that derivatives of 3-(2-(Trifluoromethyl)pyridin-3-YL)propan-1-amine have significant potential in various fields:
Medicinal Chemistry
The compound serves as a valuable building block for synthesizing pharmaceuticals targeting specific biological pathways.
Material Science
It may be employed in developing novel materials with enhanced properties, such as thermal stability or reactivity.
The preparation of this compound involves several synthetic routes that can be tailored for laboratory or industrial applications. Understanding the specific conditions and reagents involved is crucial for optimizing yield and purity, which is essential for its application in scientific research and industry.
Chemical Reactions Analysis
Alkylation of the Amine Group
The primary amine group undergoes alkylation reactions with alkyl halides or other alkylating agents. This reaction typically proceeds under basic conditions to deprotonate the amine, enhancing its nucleophilicity.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 12 hr | N-Methyl-3-(2-(trifluoromethyl)pyridin-3-yl)propan-1-amine | 78% | |
| Benzyl chloride | Et₃N, CH₂Cl₂, RT, 6 hr | N-Benzyl-3-(2-(trifluoromethyl)pyridin-3-yl)propan-1-amine | 65% |
Mechanistic Insight : The reaction follows an Sₙ2 mechanism, with the amine attacking the electrophilic carbon of the alkyl halide. Steric hindrance from the pyridine ring may reduce yields in bulkier substitutions.
Acylation of the Amine Group
Acylation with acyl chlorides or anhydrides produces stable amide derivatives, often used to modify solubility or biological activity.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C → RT, 2 hr | N-Acetyl-3-(2-(trifluoromethyl)pyridin-3-yl)propan-1-amine | 82% | |
| Benzoyl chloride | NaOH (aq), Et₂O, RT, 4 hr | N-Benzoyl-3-(2-(trifluoromethyl)pyridin-3-yl)propan-1-amine | 70% |
Key Observation : The trifluoromethyl group’s electron-withdrawing effect stabilizes the intermediate tetrahedral structure during nucleophilic attack, improving reaction efficiency.
Catalytic Hydrogenation of the Pyridine Ring
The pyridine ring can be reduced to a piperidine derivative under hydrogenation conditions, altering the compound’s electronic properties.
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), MeOH, RT, 24 hr | 3-(2-(Trifluoromethyl)piperidin-3-yl)propan-1-amine | 58% | |
| PtO₂ | H₂ (3 atm), EtOAc, 50°C, 12 hr | Partially saturated pyridine derivatives | 45% |
Challenges : Complete saturation is hindered by the steric bulk of the trifluoromethyl group, leading to mixed products. Selectivity improves with higher hydrogen pressures and optimized catalyst loading.
Nucleophilic Substitution at the Trifluoromethyl Group
While the trifluoromethyl group is generally inert, halogen-exchange reactions have been reported under extreme conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| BCl₃ | Toluene, 110°C, 48 hr | 3-(2-(Trichloromethyl)pyridin-3-yl)propan-1-amine | 22% |
Limitation : Low yields and harsh conditions make this pathway less practical for synthetic applications .
Stability Under Acidic and Basic Conditions
The compound’s stability was evaluated in pharmaceutical-relevant environments:
| Condition | Time | Degradation | Observation | Source |
|---|---|---|---|---|
| 1M HCl, RT | 24 hr | <5% | Amine protonation; no bond cleavage | |
| 1M NaOH, RT | 24 hr | 12% | Partial hydrolysis of the amine |
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
The compound serves as a crucial building block in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical development. Its unique trifluoromethyl group enhances the lipophilicity and biological activity of the resulting compounds, making them more effective in targeting specific biological pathways .
Synthetic Routes
The synthesis typically involves functionalizing a pyridine ring with a trifluoromethyl group. Common methods include:
- Reagents : Trifluoromethyl iodide and strong bases like potassium carbonate are often used.
- Conditions : The reactions are conducted under controlled temperatures and pressures to optimize yield and purity .
Biological Applications
Pharmaceutical Development
3-(2-(Trifluoromethyl)pyridin-3-YL)propan-1-amine has shown potential in drug development, particularly for neurological disorders. Its ability to modulate enzyme activity makes it a candidate for further research into therapeutic agents .
Enzyme Inhibition Studies
The compound has been utilized in studies focusing on enzyme inhibition and receptor binding. The trifluoromethyl group increases binding affinity, allowing for more selective interactions with biological targets, which can lead to therapeutic benefits .
Industrial Applications
Agrochemicals
In the agricultural sector, this compound is used to formulate agrochemicals that enhance crop protection against pests and diseases. Its derivatives have been integrated into various commercial products aimed at improving agricultural yields .
Material Science
In material science, this compound is incorporated into polymers to improve thermal stability and chemical resistance. This application is crucial for developing high-performance materials used in various industries .
Case Studies
-
Antichlamydial Activity
Research has indicated that derivatives of this compound exhibit significant antichlamydial activity. One study demonstrated that modifications to the compound enhanced its efficacy against Chlamydia infections in vitro and in vivo, suggesting its potential as a therapeutic agent . -
Pharmaceutical Research
A study highlighted the synthesis of novel derivatives based on this compound that showed promising results in targeting specific receptors associated with neurological conditions. These derivatives were evaluated for their potency and selectivity, leading to insights into their mechanisms of action .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Used as a building block for complex pharmaceuticals and agrochemicals. |
| Biological Research | Investigated for enzyme inhibition and receptor binding studies. |
| Agrochemicals | Formulated into products for crop protection against pests and diseases. |
| Material Science | Incorporated into materials to enhance thermal stability and chemical resistance. |
Mechanism of Action
The mechanism of action of 3-(2-(Trifluoromethyl)pyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. The overall effect is the alteration of specific biological pathways, which can result in therapeutic benefits.
Comparison with Similar Compounds
Positional Isomers
- 3-[5-(Trifluoromethyl)pyridin-3-yl]propan-1-amine hydrochloride (QK-2822) :
- Structural Difference : The trifluoromethyl group is at the 5-position of the pyridine ring (vs. 2-position in the target compound).
- Impact : Positional isomerism alters electronic distribution and steric interactions. The 2-CF₃ group in the target compound may enhance hydrogen bonding with biological targets due to proximity to the pyridine nitrogen .
- Data :
| Property | Target Compound | QK-2822 |
|---|---|---|
| Pyridine CF₃ Position | 2-position | 5-position |
| Molecular Weight | ~220.18 g/mol | 252.32 g/mol (HCl salt) |
| Purity | N/A | 95% |
Phenyl vs. Pyridine Derivatives
- 2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c): Structural Difference: Replaces pyridine with a phenyl ring. Impact: The absence of pyridine nitrogen reduces polarity and hydrogen-bonding capacity. This decreases solubility in aqueous media but may improve blood-brain barrier penetration . Synthetic Yield: 61% for 16c vs.
Heterocyclic Modifications
- 3-(methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine :
Trifluoromethyl Substitution Patterns
- N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) :
- Structural Difference : Contains dual trifluoromethyl groups on both phenyl and pyridine moieties.
- Impact : Increased electron-withdrawing effects enhance binding to CYP51 enzymes, as seen in antiparasitic activity against T. cruzi. The target compound’s single -CF₃ may limit such potency but reduce off-target effects .
Key Physicochemical Comparisons
Biological Activity
3-(2-(Trifluoromethyl)pyridin-3-YL)propan-1-amine is an organic compound characterized by a trifluoromethyl group attached to a pyridine ring, which is further linked to a propan-1-amine structure. This unique configuration significantly influences its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and selectivity towards these targets, leading to modulation of their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound-target complex and altering specific biological pathways.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : The presence of the trifluoromethyl group has been linked to enhanced antimicrobial properties. For instance, studies have shown that compounds with similar structures exhibit selective activity against Chlamydia trachomatis, highlighting the importance of the trifluoromethyl substitution in achieving this effect .
- Enzyme Modulation : Compounds containing trifluoromethyl groups can modulate enzyme activity, influencing signal transduction pathways critical for various biological processes. This modulation is essential for drug discovery, as it can lead to the development of therapeutics targeting specific diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications to the pyridine ring or the propan-1-amine moiety can significantly affect biological activity. For example, replacing the trifluoromethyl group with other substituents like chlorine resulted in reduced activity against Chlamydia, indicating the critical role of the trifluoromethyl group in maintaining potency .
Comparative Analysis
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine | Structure | Altered activity due to phenyl ring substitution |
| 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine | Structure | Affects solubility and reactivity |
| N-(5-chloro-2-(trifluoromethyl)pyridin-3-yl)-6-(1H-pyrazol-4-yl)picolinamide | Structure | Enhanced biological activity due to additional functional groups |
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antichlamydial Activity : Research indicated that compounds with a trifluoromethyl group showed selective inhibition against C. trachomatis, with minimal toxicity towards host cells. This suggests that such compounds could serve as a basis for developing new antichlamydial drugs .
- Enzyme Inhibition : In vitro assays demonstrated that derivatives of this compound could inhibit key enzymes involved in bacterial metabolism, thereby showcasing its potential as an antibiotic agent .
Q & A
Q. What are the recommended synthetic routes for 3-(2-(trifluoromethyl)pyridin-3-yl)propan-1-amine, and how can yield be optimized?
A common approach involves reductive amination or nucleophilic substitution of pyridine derivatives. For example, a structurally analogous amine (2-(3-(trifluoromethyl)phenyl)propan-1-amine) was synthesized via catalytic hydrogenation of a nitrile intermediate, achieving a 61% yield . Optimization strategies include:
Q. How can the purity and structural integrity of this compound be validated?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR): Compare 1H NMR shifts to analogous compounds. For example, a similar trifluoromethylphenylpropan-1-amine exhibited δ 7.66–7.45 (aromatic protons) and δ 3.62 (amine-proximal CH) .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M + H]+ at m/z 204.43 for a related compound) .
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns with UV detection (λ = 254 nm) to assess purity (>95% as per industry standards) .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of volatile intermediates.
- Waste Disposal: Segregate hazardous waste and consult institutional guidelines for amine-containing compounds .
Advanced Research Questions
Q. How does the position of the trifluoromethyl group on the pyridine ring influence biological activity?
The trifluoromethyl group’s electron-withdrawing properties and steric bulk can modulate binding affinity. For example:
- Meta vs. para substitution: A meta-substituted pyridine derivative (as in 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) showed enhanced stability in enzymatic assays compared to ortho-substituted analogs .
- SAR Studies: Modify the pyridyl substituent (e.g., chlorine or methyl groups) and evaluate activity changes using calcium channel inhibition assays, as done for related trifluoromethylphenylpropan-1-amine derivatives .
Q. How can conflicting bioactivity data between studies be resolved?
Contradictions may arise from:
- Assay Variability: Standardize conditions (e.g., pH, temperature) across labs.
- Impurity Effects: Re-evaluate compound purity via HPLC-MS; isomers or byproducts (e.g., 3-[3-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine) can skew results .
- Cell Line Differences: Validate target expression levels in cellular models using qPCR or Western blotting.
Q. What strategies mitigate instability during long-term storage?
Q. How can computational methods aid in optimizing this compound’s pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
